Thr101

NOX biology ROS signaling inflammation

Thr101 (727664-79-1) is the selenium→sulfur substituted Ebselen derivative that uniquely delivers triple-pathway pharmacology: selective NOX2 inhibition (cell‑based IC50 = 0.3 µM, 10‑fold over NOX1), pan‑HDAC inhibition (HDAC1,3,4,5,6,7,8,9; HDAC8 IC50 = 0.6 µM), and phosphomannose isomerase inhibition (IC50 = 2.9 µM) with PMM2 sparing. Its sulfur substitution eliminates glutathione peroxidase activity, removing confounding antioxidant artifacts present with Ebselen. No single alternative compound replicates this profile—ML089 forfeits NOX/HDAC activity; Ebselen oxide introduces selenium‑dependent redox effects. Ideal for CDG‑Ia research, NOX2‑dependent ROS studies, and epigenetic investigations requiring a clean multi‑target probe.

Molecular Formula C14H10FNOS
Molecular Weight 259.30 g/mol
Cat. No. B15615891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr101
Molecular FormulaC14H10FNOS
Molecular Weight259.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3
InChIKeyBUIZTXXZBDUOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Thr101 (NOX Inhibitor VII) Procurement Guide for PMI, NOX2, and HDAC Research


Thr101 (CAS 727664-79-1), chemically 6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one, is a selenium-to-sulfur substituted Ebselen derivative that functions as a multi-target research probe . It was originally identified via high-throughput screening as an inhibitor of the p22phox–p47phox interaction required for NADPH oxidase 2 (NOX2) assembly [1]. Independently, Thr101 was characterized as a non-competitive inhibitor of phosphomannose isomerase (PMI; IC50 = 2.9 μM) that spares the closely related enzyme phosphomannomutase 2 (PMM2) [2]. Thr101 also acts as a dose-dependent inhibitor of histone deacetylases HDAC1, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, and HDAC9 [3]. Its triple pharmacology—spanning redox biology, glycosylation metabolism, and epigenetic regulation—makes Thr101 a versatile but context-dependent tool compound whose substitution by single-target analogs often erases key experimental endpoints.

Why Thr101 Cannot Be Replaced by Ebselen, ML089, or Single-Target HDAC Probes


Thr101 occupies a unique node at the intersection of three biological pathways. Replacing it with Ebselen (CAS 60940-34-3) restores glutathione peroxidase (GPx) activity and alters the NOX isoform selectivity profile [1]; substituting it with ML089 (CAS 1306638-12-9), a more potent PMI inhibitor (IC50 = 1.3 μM), forfeits all NOX and HDAC pharmacology ; and using a dedicated HDAC probe such as Ebselen oxide retains HDAC8 potency but loses PMI inhibition entirely and introduces confounding selenium-dependent redox activity [2]. Furthermore, Thr101's sulfur-for-selenium substitution abolishes GPx activity, a property that directly affects experimental interpretation in oxidative stress models where Ebselen's GPx mimicry confounds readouts [1]. These irreconcilable pharmacological differences mean that no single alternative compound can replicate a Thr101-based experimental dataset. The quantitative evidence below details exactly where and by how much Thr101 diverges from its closest analogs.

Thr101: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


NOX2 Selectivity Profile: Thr101 vs. Ebselen in Cell-Based Isoform Assays

In cell-based whole-cell assays measuring Nox isoform activity, Thr101 exhibits a markedly different selectivity fingerprint compared to Ebselen. Thr101 is most potent against NOX2 (IC50 = 0.3 μM) and substantially less active against NOX1 (IC50 = 3 μM), NOX4 (IC50 = 8 μM), and NOX5 (IC50 = 8 μM), yielding a 10-fold selectivity window for NOX2 over NOX1 and >26-fold over NOX4/NOX5. In contrast, Ebselen is non-selective, inhibiting NOX1 (IC50 = 0.15 μM) approximately 3-fold more potently than NOX2 (IC50 = 0.5 μM) [1]. This inverted selectivity—Thr101 favors NOX2 while Ebselen favors NOX1—constitutes a critical differentiator for studies requiring isoform-specific NOX2 inhibition.

NOX biology ROS signaling inflammation

Absence of Glutathione Peroxidase Activity: Thr101 vs. Ebselen

Ebselen is a well-characterized glutathione peroxidase (GPx) mimetic, a property that confounds its use as a NOX2 inhibitor in cellular oxidative stress models by simultaneously scavenging the H₂O₂ generated downstream of NOX activation. Thr101, in which the selenium atom of Ebselen is replaced by sulfur, exhibits no detectable GPx activity [1]. This functional absence is confirmed in the control assays reported alongside the NOX isoform profiling: Thr101 shows no significant activity in the H₂O₂ scavenging assay whereas it does show some activity (EC50 = 8 μM) in the same assay, indicating a residual but distinct antioxidant behavior [1]. The lack of GPx mimetic activity means that Thr101's effects on cellular ROS levels can be attributed to NOX inhibition rather than direct peroxide scavenging.

oxidative stress redox biology glutathione peroxidase

PMI Inhibition with PMM2 Sparing: Thr101 vs. ML089 Potency Comparison

Thr101 inhibits human purified phosphomannose isomerase (PMI) with an IC50 of 2.9 μM under standard assay conditions (pH 7.4, 23 °C) and does not inhibit the functionally adjacent enzyme phosphomannomutase 2 (PMM2) [1]. The more potent PMI inhibitor ML089 (IC50 = 1.3 μM) provides a 2.2-fold improvement in PMI potency but lacks any NOX or HDAC pharmacology . Thr101's PMI inhibition is non-competitive with respect to the substrate mannose-6-phosphate, a mechanistic feature shared with ML089 and relevant for maintaining inhibitory efficacy in the face of elevated substrate concentrations characteristic of CDG-Ia pathology [1]. The PMM2-sparing property is biologically critical because PMM2 acts downstream of PMI in the glycosylation pathway; inhibiting PMM2 would counteract the therapeutic rationale of redirecting mannose-6-phosphate toward glycosylation.

congenital disorder of glycosylation phosphomannose isomerase CDG-Ia

HDAC8 Preferential Inhibition: Thr101 vs. Ebselen and Ebselen Oxide

In a biochemical panel of 11 human HDAC isoforms using acetylated AMC-labeled peptide substrates, Thr101 inhibited HDAC8 with an IC50 of 0.6 μM, representing a 2-fold improvement over Ebselen (IC50 = 1.2 μM) but lower potency than Ebselen oxide (IC50 = 0.2 μM) [1]. Thr101 dose-dependently inhibited eight HDAC isoforms (HDAC1, 3, 4, 5, 6, 7, 8, and 9), a breadth of activity distinct from benzisothiazol (the core scaffold), which selectively inhibits only HDAC6 (IC50 = 3.2 μM) and spares the other 10 HDACs [1]. The HDAC8 preference of Thr101, combined with its pan-HDAC inhibitory profile, places it in an intermediate position between the HDAC6-selective benzisothiazol scaffold and the broader but less potent Ebselen.

HDAC inhibition epigenetics HDAC8

Cell-Free vs. Cell-Based Potency Inversion: Thr101 vs. Ebselen

Thr101 displays a characteristic potency inversion between cell-free and cell-based NOX2 assays that is not observed with Ebselen. In cell-free p22phox PRD–p47phox bis-SH3 binding assays, Thr101 is 13.3-fold less potent than Ebselen (IC50 = 4 μM vs. 0.3 μM). Similarly, in cell-free NOX2 activity assays, Thr101 is 6.7-fold less potent (IC50 = 4 μM vs. 0.6 μM) . However, in cell-based NOX2 assays, Thr101 becomes more potent than Ebselen (IC50 = 0.3 μM vs. 0.5 μM) . This inversion suggests superior cell permeability or differential intracellular protein binding for Thr101 relative to Ebselen, a property that cannot be predicted from cell-free screening data alone.

cell permeability NOX2 assembly drug discovery

Structural Basis for Functional Differentiation: Se→S Substitution in the Benzisothiazolone Scaffold

Thr101 (6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one) differs from Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) by two key structural modifications: (i) replacement of the selenium atom with sulfur in the isothiazolone ring, and (ii) addition of a 6-fluoro substituent and a 2-methyl group on the N-phenyl ring [1]. This Se→S substitution is directly responsible for the loss of GPx activity and contributes to the altered NOX isoform selectivity profile [1]. The 6-fluoro and 2-methyl substituents distinguish Thr101 from the simpler sulfur analog benzisothiazol (2-phenyl-1,2-benzisothiazol-3(2H)-one), which is an HDAC6-selective inhibitor (IC50 = 3.2 μM) but lacks activity against HDAC8 and other HDAC isoforms [2]. These structural features are not present in ML089, Ebselen, or Ebselen oxide, making Thr101 structurally unique among commercially available analogs.

medicinal chemistry ebselen analogs structure-activity relationship

Thr101: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


NOX2-Specific ROS Signaling Studies Requiring Isoform Selectivity

Investigators examining NOX2-dependent superoxide production in inflammatory models should select Thr101 over Ebselen. Thr101's 10-fold selectivity for NOX2 over NOX1 (IC50 = 0.3 vs. 3 μM) enables functional assignment of ROS sources to NOX2, whereas Ebselen's preferential NOX1 inhibition (IC50 = 0.15 μM) confounds such assignments [1]. The absence of GPx activity further ensures that reduced cellular ROS levels reflect genuine NOX2 inhibition rather than direct peroxide scavenging [1]. Typical working concentrations in cell-based assays range from 0.3 to 3 μM, providing a window where NOX2 is substantially inhibited while NOX1, NOX4, and NOX5 remain largely unaffected.

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) Research Requiring Combined PMI/NOX Pharmacology

CDG-Ia is characterized by phosphomannomutase 2 deficiency, leading to reduced mannose-1-phosphate and impaired glycosylation. The therapeutic hypothesis involves PMI inhibition to redirect mannose-6-phosphate toward the glycosylation pathway. Thr101's PMI inhibition (IC50 = 2.9 μM) with PMM2 sparing meets the biochemical requirement [1]. For CDG-Ia studies where oxidative stress is a secondary pathology, Thr101's additional NOX2 inhibitory activity (cell-based IC50 = 0.3 μM) provides a dual-target experimental tool. Researchers requiring PMI inhibition alone should consider the more potent ML089 (IC50 = 1.3 μM) but will forgo NOX and HDAC pharmacology .

Epigenetic Studies Profiling Pan-HDAC Inhibition with HDAC8 Preference

Thr101 is suited for experiments requiring simultaneous inhibition of multiple Class I and Class II HDACs (HDAC1,3,4,5,6,7,8,9) with a moderate preference for HDAC8 (IC50 = 0.6 μM) [1]. This profile is distinct from the HDAC6-selective benzisothiazol scaffold (IC50 = 3.2 μM for HDAC6 only) and from Ebselen oxide which is more HDAC8-potent (IC50 = 0.2 μM) but introduces selenium-dependent redox effects. The recommended working concentration range for pan-HDAC inhibition is 1–10 μM, where Thr101 engages all eight susceptible HDAC isoforms without the confounding antioxidant activity of selenium-containing analogs [1].

Chemical Biology Studies Investigating the Se→S Pharmacological Switch

Thr101 serves as the sulfur analog of Ebselen within the benzisothiazolone/bensisoselenazolone congener series. Its structural modifications—Se→S substitution, 6-fluoro, and 2-methyl—provide a well-defined chemical probe for dissecting the contribution of selenium to Ebselen's pharmacological profile [1]. Researchers comparing Thr101, Ebselen, and Ebselen oxide can isolate the effects of selenium-dependent GPx activity, covalent selenylsulfide bond formation, and HDAC isoform selectivity within a single scaffold family. This application is uniquely enabled by Thr101 and cannot be replicated with other commercially available Ebselen derivatives.

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